![molecular formula C16H13Cl2NS2 B3019258 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-58-8](/img/structure/B3019258.png)
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
The compound "7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine" is closely related to a class of compounds known as 1,4-benzodiazepines, which are renowned for their neurotropic and psychotropic properties. These compounds, including variations such as 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1,4-benzodiazepine, have been synthesized and studied for their potential pharmacological effects, particularly in the context of anxiety and convulsant disorders .
Synthesis Analysis
The synthesis of related 1,4-benzodiazepines involves the preparation of thiolactam intermediates, which are then treated with various chlorinated agents in the presence of a base in aqueous methanol. For instance, compound III-1, a close relative of the compound , was synthesized from its thiolactam precursor (II-1) using 2-dimethylaminoethyl chloride . This process often yields by-products, such as 7-chloro-5-(2-chlorophenyl)-2-methoxy-3H-1,4-benzodiazepine, which can be further hydrolyzed and converted into other benzodiazepine derivatives through acid treatment and isomerization .
Molecular Structure Analysis
The molecular structure of benzodiazepines is critical to their pharmacological activity. The central nervous system (CNS) effects of these compounds are attributed to the closed seven-membered ring structure inherent in 1,4-benzodiazepines. This is supported by evidence comparing the activity of cyclized benzodiazepines with their ring-opened counterparts, indicating that the CNS activity is exclusive to the closed-ring form .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodiazepines are complex and can lead to various isomers and by-products. For example, the conversion of methyl (E)-[2-amino-5-chloro-α-(2-chlorophenyl) benzylidene] aminoacetate to its corresponding 1,4-benzodiazepine involves acid treatment and heating to induce isomerization from the syn-form to the anti-form . These reactions are crucial for obtaining the desired pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Although the specific properties of "7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine" are not detailed in the provided papers, the related compounds exhibit characteristics that make them effective in causing taming and anticonvulsant effects in animal models .
Relevant Case Studies
Clinical evaluations of related benzodiazepines, such as chlordesmethyldiazepam and lorazepam, have been conducted using double-blind cross-over designs in neurotic inpatients. These studies utilize standardized rating scales to assess the efficacy of the compounds in treating anxiety states. For instance, chlordesmethyldiazepam was found to be statistically more effective than lorazepam, highlighting the importance of structural variations in benzodiazepine activity . These case studies provide valuable insights into the therapeutic potential of benzodiazepines and their structure-activity relationships.
properties
IUPAC Name |
7-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-5-6-15-14(9-12)19-16(7-8-20-15)21-10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBFDHPRMQQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine |
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